molecular formula C14H12N4OS2 B5561330 5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B5561330
M. Wt: 316.4 g/mol
InChI Key: XSYAYWXNIIGLLT-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step synthesis procedures. A basic nucleus like 4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol is often prepared by cyclisation of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to synthesize Schiff bases (Singh & Kandel, 2013). Another approach involves refluxing 4-amino benzoic acid with hydrazine hydrate to obtain a hydrazide compound, which is then agitated with ethanolic KOH and CS2 to produce the triazole derivative (Rajurkar et al., 2016).

Molecular Structure Analysis

Triazole derivatives exhibit interesting molecular structures, as evidenced by crystallographic studies. The structure of a triazole compound can be characterized by dihedral angles formed between triazole rings and benzene rings, indicating the compound's conformational stability and potential reactivity (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, forming Schiff bases when reacted with aldehydes. These Schiff bases can be further reacted to synthesize other derivatives, demonstrating the versatility of triazole compounds in chemical synthesis (Dave et al., 2007).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, play a crucial role in their application and functionality. These properties are often confirmed by chromatographic methods (TLC) and spectroscopic methods (IR and NMR), providing insights into the compounds' stability and potential applications (Zareef et al., 2008).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity and potential biological activities, are of significant interest. These compounds have been evaluated for various biological activities, such as antimicrobial and anticancer properties, indicating their potential as pharmaceutical agents (Sarhan et al., 2008).

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Antifungal Activities

    A study highlighted the synthesis of 1,2,4-triazole-3-mercaptoacetic acid derivatives, including ethyl 5-(2-furyl)-4-ethyl-1,2,4-triazole-3-mercaptoacetate and related compounds, evaluated for their in vitro antibacterial activity against various pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans. Among these, certain compounds exhibited significant antibacterial activity, emphasizing the chemical's potential as a scaffold for developing antimicrobial agents (Ulusoy et al., 2001).

  • Synthesis of Triazole Derivatives

    The chemical has been utilized in the synthesis of novel triazole derivatives for evaluation of their biological properties, including anticonvulsant activity. This showcases its versatility as a precursor in the design of bioactive molecules with potential therapeutic applications (Küçükgüzel et al., 2004).

  • Structural Analysis for Drug Analogs

    An analogue of nifurtimox, featuring the 5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol structure, was analyzed for its crystal structure, providing insights into its conformation and potential interactions in biological systems. This research contributes to understanding how structural modifications can affect the biological activity of such compounds, particularly against Trypanosoma cruzi, the causative agent of Chagas disease (Caracelli et al., 1996).

properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-21-11-6-4-10(5-7-11)9-15-18-13(16-17-14(18)20)12-3-2-8-19-12/h2-9H,1H3,(H,17,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYAYWXNIIGLLT-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)-4-((4-(methylthio)benzylidene)amino)-4H-1,2,4-triazole-3-thiol

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